6H-Purine
Description
Overview of Purine (B94841) Heterocyclic Chemistry
Purine is a heterocyclic aromatic organic compound fundamental to numerous biological processes. ias.ac.in It consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, creating a nine-membered double-ring system with four nitrogen atoms. chemrxiv.orgnih.gov This structure is the core of the most widely occurring nitrogen-containing heterocycles in nature. rsc.org The chemistry of purines is characterized by the interplay between the electron-rich imidazole ring and the electron-deficient pyrimidine ring. This duality allows purines to undergo both electrophilic and nucleophilic attacks, although nucleophilic reactions are more common at the carbon atoms of the six-membered ring. ias.ac.in Purines are central to life, forming the backbone of nucleic acids (DNA and RNA), serving as the basis for energy currency like adenosine (B11128) triphosphate (ATP), and participating in cellular signaling pathways. chemrxiv.orgnih.gov
Fundamental Structural Characteristics of the Purine Nucleus
The purine nucleus is a planar, aromatic system. The standard numbering system, established by Emil Fischer, begins at the nitrogen atom of the six-membered ring that is not part of the ring fusion and proceeds counter-clockwise, with the imidazole nitrogens numbered 7 and 9. ias.ac.innih.gov The fusion of the six-membered pyrimidine ring with the five-membered imidazole ring creates a unique electronic structure. nih.gov This structure features four nitrogen atoms and five carbon atoms. The delocalized π-electrons across both rings are responsible for the molecule's aromaticity and relative stability. nih.gov Purine itself is a white crystalline solid, soluble in water, and exhibits both weakly acidic and even weaker basic properties. rsc.org
Theoretical Considerations of Isomerism and Tautomerism in Purine Systems
A critical feature of purine chemistry is tautomerism, a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This typically involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For the purine core, prototropic tautomerism involves the movement of a hydrogen atom between the four nitrogen atoms and, theoretically, certain carbon atoms. nih.govnih.gov
The unsubstituted purine molecule can exist in several tautomeric forms depending on which nitrogen atom bears the hydrogen. The most common and stable forms are the N7H-purine and N9H-purine tautomers. nih.govacs.org Computational and experimental studies have shown that in the gas phase, the N9H tautomer is the most stable, whereas in polar solvents like water, both N9H and N7H tautomers predominate in a nearly equal ratio. rsc.orgnih.gov
Other, less stable NH tautomers include the 1H- and 3H-purines, where the hydrogen is located on the pyrimidine ring. nih.govacs.org Quantum-chemical calculations have established the general stability order in the gas phase as N9H > N7H > N3H > N1H. acs.orgresearchgate.net
Beyond these NH tautomers, theoretical calculations also account for CH tautomers, where a hydrogen atom is attached to a carbon, creating a non-aromatic ring. A computational study analyzing the neutral, oxidized, and reduced forms of purine found that while NH tautomers are dominant for the neutral molecule, reduced purine anions can favor CH tautomers like C6H and C8H in the gas phase. nih.gov The 6H-Purine is one such high-energy, non-aromatic tautomer, which is not significantly populated under normal conditions but represents a theoretical possibility within the purine tautomeric system.
The tautomeric landscape of the purine core is dramatically altered by the presence of substituents, particularly at the C6 position. The introduction of functional groups at this site gives rise to the most common purine bases found in nature and demonstrates how substituents dictate the favored tautomeric form, effectively creating derivatives of the theoretical this compound.
Amino-Imino Tautomerism (Adenine): Adenine (B156593) is 6-aminopurine. The presence of the amino group introduces a new tautomeric equilibrium between the amino form and the imino form (6-imino-1,6-dihydropurine). The amino (N9H) form is overwhelmingly predominant. However, the imino form, a derivative of this compound, is crucial in understanding potential mutagenic events, as its formation can alter the hydrogen-bonding patterns during DNA replication. ias.ac.innih.gov Studies on N6-substituted adenosines show that the solvent can significantly shift this equilibrium, with the proportion of the imino species varying from 10% in non-polar solvents to 90% in aqueous media for certain derivatives. ias.ac.in
Keto-Enol Tautomerism (Hypoxanthine and Guanine): Hypoxanthine (B114508) (6-oxopurine) and guanine (B1146940) (2-amino-6-oxopurine) primarily exist in the keto (or lactam) form rather than the enol (or lactim) form (6-hydroxypurine). physiology.orgnih.gov The keto form, such as in hypoxanthine (1,7-dihydro-6H-purin-6-one), is a stable derivative related to the this compound structure. nih.gov The equilibrium is strongly shifted toward the keto form, which is more stable. Computational and experimental studies on 6-oxy purine derivatives confirm that the tautomer with a C=O double bond at the C6 position and a hydrogen on a ring nitrogen (N1H or N9H) is the most stable form in the gas phase, solution, and solid state. physiology.org
Thione-Thiol Tautomerism (6-Mercaptopurine): The anticancer drug 6-mercaptopurine (B1684380) provides another example of tautomerism at the C6 position. It exists in an equilibrium between the thione form (purine-6-thione), which is the major tautomer, and the thiol form (purine-6-thiol). The thione form, with a C=S double bond, is another stable derivative conceptually linked to this compound.
The stability of the primary N7H and N9H tautomers is also influenced by substituents at other positions (C2 and C8). Electron-donating or electron-withdrawing groups can alter the relative energies of the tautomers, and in some cases, can even change the stability order. nih.gov For instance, studies on aminopurine derivatives show that while the 9H tautomer is generally the most stable, for 8-aminopurine in polar solvents, the 7H tautomer becomes more stable than the 9H form.
Structure
2D Structure
3D Structure
Properties
CAS No. |
273-27-8 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
6H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2 |
InChI Key |
WZSGASVENYDXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=NC2=NC=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Purine Core and Substituted 6h Purine Derivatives
De Novo Synthetic Routes to the Purine (B94841) Ring System
De novo synthesis refers to the construction of the purine ring from simpler, acyclic or heterocyclic precursors, as opposed to modifying an existing purine. These pathways are crucial for creating a diverse range of substituted purines.
Classical Cyclization Approaches to Purine Core Construction
First reported by Wilhelm Traube in 1900, this method is a versatile and widely recognized approach for constructing the purine ring system. chemistry-online.comslideshare.net The classical Traube synthesis involves the condensation of a pyrimidine (B1678525) derivative with a one-carbon unit to form the fused imidazole (B134444) ring. slideshare.netscribd.com
The process typically starts with a 4,5-diaminopyrimidine (B145471). pharmaguideline.comslideshare.net A common pathway involves the following key steps:
Nitrosation: A 4-amino-6-hydroxypyrimidine (B372064) or a 4,6-diaminopyrimidine (B116622) is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the C5 position. chemistry-online.compharmaguideline.com
Reduction: The newly introduced nitroso group is then reduced to an amino group, yielding a 4,5-diaminopyrimidine. Ammonium sulfide (B99878) is a classical reagent for this transformation. scribd.compharmaguideline.com
Cyclization: The resulting 4,5-diaminopyrimidine is then reacted with a source for the final carbon atom (C8 of the purine ring), such as formic acid or a chlorocarbonic ester, which leads to ring closure and the formation of the purine core. scribd.compharmaguideline.com The mechanism for this final step involves the formylation of one of the amino groups, followed by an intramolecular cyclodehydration to yield the fused imidazole ring. slideshare.net
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Nitrosation | 4-Amino-6-hydroxypyrimidine | HONO (e.g., from NaNO₂) | 4-Amino-5-nitroso-6-hydroxypyrimidine |
| 2. Reduction | 4-Amino-5-nitroso-6-hydroxypyrimidine | (NH₄)₂S or other reducing agents | 4,5-Diamino-6-hydroxypyrimidine |
| 3. Cyclization | 4,5-Diamino-6-hydroxypyrimidine | HCOOH (Formic Acid) | Hypoxanthine (B114508) (6-oxopurine) |
This interactive table summarizes the classical Traube synthesis sequence.
While not a direct synthesis of the purine core itself, the Pinner synthesis is a crucial method for preparing the pyrimidine precursors required for routes like the Traube synthesis. The Pinner synthesis constructs the pyrimidine ring, which is the larger of the two heterocyclic systems in purine. It typically involves the acid-catalyzed condensation of a non-N-substituted amidine with a β-keto ester or a β-diketone. youtube.com This method provides access to a wide variety of substituted pyrimidines that can then be functionalized, for example, by introducing amino groups at the C4 and C5 positions, to serve as the starting framework for subsequent annulation to form the purine ring.
Contemporary Methodologies for Purine Framework Assembly
Modern synthetic strategies often aim for greater efficiency, milder reaction conditions, and the ability to introduce diverse substituents. These methods may start from various precursors, including acyclic nitriles or alternative heterocyclic systems.
A variety of starting materials can be employed to construct the purine skeleton, offering flexibility in synthetic design.
From Diaminomaleonitrile (DAMN): DAMN is a versatile C4 precursor that can be considered a tetramer of hydrogen cyanide. researchgate.net It serves as a starting point for building the purine framework. For instance, condensation of DAMN with an isocyanate can yield a urea (B33335) derivative, which upon further reaction with an aldehyde, undergoes cyclization and oxidation to form substituted 8-oxopurine-6-carboxamides. researchgate.netrsc.org This approach highlights the construction of the purine core from acyclic, prebiotic-type molecules. acs.orgnih.gov
From Urea Derivatives: Urea or its derivatives can serve as a source for the C2 and C8 atoms of the purine ring. In one approach, alkylated urea derivatives react with ethyl 2-cyanoacetate to form N-substituted uracil (B121893) derivatives. rsc.org These pyrimidine intermediates can then be nitrosated, reduced, and cyclized in a manner analogous to the Traube synthesis to build the fused imidazole ring. rsc.org Alternatively, 4,5-diaminopyrimidines can be cyclized with urea to form 8-oxo derivatives directly. chemistry-online.com
From Imidazole Derivatives: Building the purine ring from an imidazole precursor involves constructing the pyrimidine ring onto the existing five-membered heterocycle. This is often achieved by starting with a 4,5-disubstituted imidazole, such as 4-aminoimidazole-5-carboxamide or related nitrile derivatives. youtube.commdpi.com The pyrimidine ring is then formed by reacting the imidazole with a one-carbon synthon, like formic acid or isothiocyanates, leading to the purine structure. youtube.com Modern methods have utilized Vicarious Nucleophilic Substitution (VNS) on 4-nitroimidazole (B12731) to introduce functional groups that facilitate subsequent cyclization into the purine ring system, allowing for the synthesis of purines unsubstituted at the 6-position. mdpi.comdoaj.org
From Pyrimidine Derivatives: This is the most common strategy, exemplified by the Traube synthesis. Contemporary methods have expanded on this by using highly functionalized pyrimidines. For example, starting with a 4,6-dihalo-5-nitropyrimidine allows for the sequential introduction of different amine substituents at the C4 and C6 positions. google.com Subsequent reduction of the nitro group to an amine provides the necessary 4,5-diamino arrangement for the final ring-closing reaction to form the imidazole portion of the purine. google.comresearchgate.net
| Precursor Type | General Strategy | Resulting Purine Feature |
| Diaminomaleonitrile (DAMN) | Condensation with isocyanates/aldehydes | Builds both rings from an acyclic start |
| Urea Derivatives | Reaction with cyanoacetates to form pyrimidines, then cyclization | Provides C2/C8 atoms |
| Imidazole Derivatives | Annulation of the pyrimidine ring onto a 4,5-disubstituted imidazole | Builds the 6-membered ring |
| Pyrimidine Derivatives | Cyclization of a 4,5-diaminopyrimidine with a C1 synthon | Builds the 5-membered ring |
This interactive table compares contemporary synthetic strategies for the purine core based on starting materials.
The final and defining step in most de novo purine syntheses is the ring-closure reaction that forms the bicyclic purine framework. This annulation almost always involves the formation of the imidazole ring onto a pre-formed pyrimidine.
This critical cyclization is typically achieved by reacting a 4,5-diaminopyrimidine with a reagent that provides a single carbon atom, which will become C8 of the purine. A variety of one-carbon synthons can be used, which influences the final substitution at the 8-position. youtube.com
Formic acid is commonly used to produce 8-unsubstituted purines via cyclodehydration. slideshare.net
Acid anhydrides or acid chlorides can be used to introduce alkyl or aryl groups at the C8 position. youtube.com
Urea can be used to generate 8-oxopurines. chemistry-online.com
The reaction often proceeds through the formation of an intermediate Schiff base or formyl derivative at the C5-amino group, followed by intramolecular nucleophilic attack from the C4-amino group and subsequent dehydration or elimination to yield the aromatic, fused purine ring system. rsc.org Oxidative cyclization with aldehydes is another method where the final ring closure is driven by an oxidation step. chemistry-online.com
Multicomponent Approaches for Purine Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.netresearchgate.net This strategy is increasingly valued in medicinal chemistry for its ability to rapidly generate molecular diversity and complexity from simple precursors, aligning with the principles of green and sustainable chemistry. researchgate.net The synthesis of heterocyclic scaffolds, such as purines and pyrimidines, which are foundational to many biologically significant molecules, has been shown to be achievable through MCRs, even under prebiotically plausible conditions. researchgate.neth1.co
Isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini and Ugi reactions, are prominent examples of this synthetic approach. researchgate.netnih.gov
The Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxyamide. researchgate.netorganic-chemistry.org The reaction is typically rapid in aprotic solvents at room temperature and is believed to proceed through a non-ionic pathway involving a cyclic transition state facilitated by hydrogen bonding. organic-chemistry.org
The Ugi Reaction : As the first four-component MCR, the Ugi reaction expands on the Passerini reaction by including a primary amine. nih.govmdpi.com The reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid produces an α-acetamido carboxamide derivative. mdpi.com Its mechanism generally begins with the formation of an imine from the amine and carbonyl component, which is then protonated by the carboxylic acid. This activated iminium ion reacts with the isocyanide, followed by nucleophilic attack by the carboxylate and a subsequent Mumm rearrangement to yield the final product. mdpi.com
These MCRs offer a convergent and atom-economical pathway to complex molecules. For instance, a one-pot assembly of purine precursors has been demonstrated in water, showcasing the potential of MCRs to selectively build molecular complexity from simple starting materials like aldehydes and cyanamide (B42294) derivatives. nih.govacs.org In these reactions, 2-aminooxazole can act as a versatile synthon, participating in either two-component or three-component pathways depending on the reaction conditions, leading to precursors for pyrimidines or purines, respectively. nih.govacs.org
Targeted Derivatization Strategies for 6H-Purine and Its Analogues
Carbon-Position Functionalization (C2, C6, C8)
Nucleophilic aromatic substitution (SNAr) is a critical method for the functionalization of electron-deficient aromatic and heteroaromatic rings, such as the purine system. Unlike typical SN1 and SN2 reactions at sp3-hybridized carbons, SNAr on an aromatic ring is possible when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org For halopurines, the electron-deficient nature of the pyrimidine and imidazole rings facilitates this reaction pathway.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org
Addition : The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The formation of this tetrahedral intermediate is typically the slow, rate-determining step. youtube.com
Elimination : The aromaticity of the ring is restored by the expulsion of the halide ion. libretexts.org
SNAr reactions are highly regioselective. On the purine ring, the C6 position is the most reactive towards nucleophilic attack, followed by the C2 and C8 positions. This reactivity order is a consequence of the electron-withdrawing effects of the ring nitrogen atoms. For substitution to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org
The rate of SNAr reactions on 6-halopurine nucleosides is significantly influenced by the nature of the halogen atom serving as the leaving group. In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for SNAr is often reversed: F > Cl > Br > I. youtube.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. youtube.com The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. youtube.com
Kinetic studies have shown that the reaction rate is dependent on the stability of the Meisenheimer intermediate. For heteroaromatic systems like purines, the presence of ring nitrogens helps to delocalize the negative charge of the intermediate, thereby accelerating the reaction. youtube.com In pyridines, for example, a halogen at the 2- or 4-position allows the negative charge of the intermediate to be stabilized on the ring nitrogen, making these positions highly reactive. In contrast, a halogen at the 3-position does not allow for this stabilization, rendering it much less reactive. youtube.com A similar principle applies to the purine system, contributing to the high reactivity of the C6 position.
Table 1: Relative Reactivity of Halogens in SNAr Reactions
| Halogen | C-X Bond Polarity | Electronegativity | Leaving Group Ability in SNAr | Rationale |
|---|---|---|---|---|
| F | High | 3.98 | Excellent | Strongly polarizes the carbon, accelerating the rate-determining nucleophilic attack. youtube.com |
| Cl | Moderate | 3.16 | Good | Less polarizing than fluorine, leading to a slower reaction rate. youtube.com |
| Br | Moderate | 2.96 | Fair | Weaker polarization of the C-Br bond results in lower reactivity compared to chloro- and fluoro-derivatives. youtube.com |
| I | Low | 2.66 | Poor | The C-I bond is the least polarized, making the carbon less electrophilic and the initial attack slower. |
The versatility of the SNAr reaction on 6-halopurines is demonstrated by the wide array of nucleophiles that can be employed to introduce diverse functional groups. This allows for extensive modification of the purine core, which is a common strategy in medicinal chemistry. The nucleophiles are typically categorized by their donor atom: nitrogen (N), oxygen (O), or sulfur (S). nih.gov
N-Nucleophiles : Amines are frequently used to displace the 6-halo substituent, forming various 6-aminopurine derivatives. This includes reactions with ammonia, primary amines, and secondary amines. The Buchwald-Hartwig amination, a cross-coupling reaction, has become a major tool for C-N bond formation, often overcoming the limitations of traditional SNAr methods. nih.gov
O-Nucleophiles : Oxygen-based nucleophiles such as alkoxides (e.g., methoxide, ethoxide) and phenoxides react with 6-halopurines to yield 6-alkoxy- and 6-aryloxypurines, respectively. Water and hydroxide (B78521) ions can also act as nucleophiles, leading to the formation of hypoxanthine derivatives. libretexts.org
S-Nucleophiles : Thiolates (R-S⁻) are effective nucleophiles for introducing sulfur-containing moieties at the C6 position, resulting in 6-thiopurine derivatives. These reactions are crucial for the synthesis of various biologically active compounds. nih.gov
Table 2: Examples of SNAr Reactions on 6-Chloropurine (B14466) with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Reagent | Product Class |
|---|---|---|---|
| N-Donor | Ammonia | NH₃ | 6-Aminopurine (Adenine) |
| N-Donor | Diethylamine | (C₂H₅)₂NH | 6-Diethylaminopurine mdpi.com |
| O-Donor | Methoxide | CH₃O⁻ | 6-Methoxypurine |
| O-Donor | Hydroxide | OH⁻ | 6-Hydroxypurine (Hypoxanthine) libretexts.org |
| S-Donor | Thiolate | R-S⁻ | 6-Thiopurine derivative |
Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, significantly impacting drug discovery and development. nih.gov For the functionalization of the purine core, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are the most widely employed. researchgate.net These reactions typically occur with chemo- and regioselectivity, with the C6 position of di- or tri-halogenated purines being the most reactive site. researchgate.net
Suzuki-Miyaura Coupling : This reaction couples a halopurine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is widely used to introduce aryl and alkenyl substituents at the C2, C6, and C8 positions. researchgate.net The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids. researchgate.net For instance, 6-chloroguanosine (B13967) can be coupled with a range of arylboronic acids to synthesize 6-aryl-2-aminopurines. researchgate.net
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a halopurine and a terminal alkyne. youtube.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.com The Sonogashira coupling is the method of choice for introducing alkynyl groups onto the purine scaffold, which can then serve as versatile handles for further transformations, such as cycloadditions. researchgate.net A modified Sonogashira coupling using potassium iodide as an additive has been successfully applied to 6-chloroguanosine. researchgate.net
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling a halopurine with an amine. nih.govmdpi.com It has largely superseded classical SNAr methods for C-N bond formation due to its broader substrate scope and milder conditions. mdpi.com The reaction is fundamental for synthesizing a wide variety of aminopurines, which are key structures in many pharmaceuticals. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of this reaction. mdpi.com
Table 3: Overview of Key Cross-Coupling Reactions on Halopurines
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Position(s) Functionalized |
|---|---|---|---|---|
| Suzuki-Miyaura | Halopurine + Organoboron | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | C-C (sp²-sp², sp²-sp³) | C2, C6, C8 researchgate.net |
| Sonogashira | Halopurine + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (sp²-sp) | C2, C6, C8 mdpi.comresearchgate.net |
| Buchwald-Hartwig | Halopurine + Amine | Pd(0)/Pd(II) catalyst, Phosphine Ligand, Base | C-N | C2, C6, C8 nih.govmdpi.com |
Direct C-H Functionalization
Direct C-H functionalization represents a more atom-economical approach to modifying the purine core, as it circumvents the need for pre-installing a leaving group (like a halogen) at the target position. nih.gov These methods often leverage the intrinsic reactivity of the purine C-H bonds.
The purine ring contains several C-H bonds (C2-H, C6-H, and C8-H), but direct functionalization can often be achieved with high regioselectivity at the C6 position. rsc.org Metal-free methods for the direct C6-H alkylation and acylation have been developed, frequently proceeding through radical-based mechanisms like the Minisci-type reaction. rsc.orgnih.gov
For example, a metal-free C-H functionalization of purines with aldehydes can produce C6-acylated purines with excellent regioselectivity. rsc.org Similarly, highly regioselective C6-H hydroxyalkylation has been achieved using alcohols as the alkylating agent at room temperature, avoiding the need for metal catalysts or light. acs.orgnih.gov This reaction is remarkably fast, often completing within minutes, and tolerates a variety of functional groups. nih.gov The mechanism for these transformations often involves the generation of a radical species from the aldehyde or alcohol, which then attacks the electron-deficient C6 position of the purine ring. Despite the presence of multiple potentially reactive sites on the purine, these reactions show excellent regioselectivity for the C6 position. researchgate.net
Table 2: Examples of Direct C6-H Functionalization of Purines
| Purine Substrate | Reagent | Conditions | Product Type | Selectivity | Source |
|---|---|---|---|---|---|
| Purines | Alcohols | PhI(OCOCF₃)₂ / TMSN₃, Room Temp | 6-Hydroxyalkylated Purine | High C6-selectivity | nih.govresearchgate.net |
| Purines | Aldehydes | TBHP, Metal-free | 6-Acylated Purine | High C6-selectivity | rsc.org |
| Purines | Alcohols | (NH₄)₂S₂O₈ (oxidant), Metal-free | 6-Alkylated Purine | Excellent C6-selectivity | bohrium.com |
A key mechanistic pathway in many C-H activation reactions is oxidative homolysis. This process involves the cleavage of a bond in a reagent, initiated by an oxidant, to generate a radical intermediate. This radical then engages with the purine substrate. A specific example is the metal-free direct C6-H alkylation of purines enabled by the oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. acs.org
In other systems, such as the direct acylation with aldehydes, an oxidant like tert-butyl hydroperoxide (TBHP) is proposed to initiate a radical process, consistent with a Minisci-type mechanism. rsc.org Similarly, the reaction of purines with alcohols can be promoted by an oxidant system like PhI(OCOCF₃)₂ and TMSN₃, which initiates the transformation via radical pathways. researchgate.net These approaches demonstrate that generating radicals through oxidative processes is a robust strategy for activating C-H bonds and achieving selective functionalization of the purine C6 position.
Nitrogen-Position Functionalization (N1, N3, N7, N9)
The nitrogen atoms of the purine ring are also key sites for modification. Alkylation at these positions can significantly alter the biological and physicochemical properties of the resulting molecules.
Direct alkylation of the purine ring with alkyl halides under basic conditions is often complicated by a lack of regioselectivity, typically yielding a mixture of N7 and N9-alkylated isomers. ub.eduacs.org The thermodynamically more stable N9 regioisomer is usually the major product in these mixtures. ub.eduacs.org
However, reaction conditions can be tuned to favor one isomer over the other. For instance, reactions that proceed faster, often with more reactive alkyl halides, tend to exclusively yield the N9-alkylpurines, representing a kinetically controlled outcome in some systems. ub.edu Conversely, longer reaction times or higher temperatures can lead to an equilibrium mixture favoring the N9 product. ub.edu
To overcome this challenge, specific methods for regioselective alkylation have been developed. A notable procedure allows for the direct, regioselective introduction of tert-alkyl groups at the N7 position. nih.gov This is achieved by reacting N-trimethylsilylated purines with a tert-alkyl halide in the presence of a tin(IV) chloride (SnCl₄) catalyst under kinetically controlled conditions. acs.orgnih.gov By adjusting the conditions, such as heating the reaction for a longer duration, the system can be shifted to favor the formation of the thermodynamically stable N9 isomer. acs.orgnih.gov Steric hindrance can also be exploited; a bulky substituent at the C6 position can shield the N7 nitrogen, thereby directing alkylation to the N9 position. researchgate.net
Table 3: Summary of Selective N-Alkylation Procedures for Purines
| Target Position | Method | Reagents/Conditions | Key Feature | Source |
|---|---|---|---|---|
| N9 (Major) | Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Thermodynamically favored, often gives N7/N9 mixture | ub.eduacs.org |
| N9 (Selective) | Microwave Irradiation | Alkyl halide, (Bu)₄NOH | Faster reactions with reactive halides favor N9 | ub.edu |
| N7 (Selective) | Lewis Acid Catalysis | N-trimethylsilylated purine, tert-alkyl halide, SnCl₄ | Kinetically controlled tert-alkylation at N7 | acs.orgnih.gov |
Synthesis of Specific this compound Derivatives
Synthesis of 6-Amino-purine Derivatives
6-Amino-purine, also known as adenine (B156593), and its derivatives are of immense biological importance. A common synthetic route to 6-amino-purine derivatives involves the reaction of 6-chloropurine with a corresponding amine. nih.gov For example, N-(purin-6-yl)amino acids can be synthesized by reacting 6-chloropurine with omega-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov
Another approach involves the modification of a pre-existing amino group. For instance, a method for preparing 6-aminopurine involves the hydrolysis of 6-amino-7-acetylpurine with an alkali solution. google.com The synthesis of 6-(substituted)-aminopurines has also been described, highlighting the versatility of synthetic approaches to this class of compounds. acs.org
Synthesis of 6-Oxy Purine Derivatives
6-Oxy-purine, or hypoxanthine, and its derivatives are another important class of purine compounds. A key challenge in their study has been the definitive assignment of their tautomeric form, which has implications for their biological activity and interaction with proteins. Computational modeling, coupled with X-ray diffraction and spectroscopic analysis, has been instrumental in establishing the most stable tautomeric form. nih.govacs.org These studies have shown that the hydrogen atom preferentially resides on the N1 atom of the purine ring. nih.govacs.org
The synthesis of 6-oxy purine derivatives can be achieved through various methods. One common route involves the deamination of adenine derivatives.
Synthesis of 6-Mercaptopurine (B1684380) and its Analogues
6-Mercaptopurine (6-MP) is a crucial therapeutic agent, and its synthesis and the development of its analogues are of significant interest. One classical synthesis of 6-mercaptopurine involves heating hypoxanthine with phosphorus pentasulfide. gpatindia.com Another route starts from 6-chloro-4,5-diaminopyrimidine, which is reacted with potassium thiocyanate (B1210189) to introduce the sulfur atom, followed by cyclization and reduction steps to form the final product. youtube.com
The synthesis of 6-mercaptopurine analogues often involves the modification of the thiol group. For example, asymmetrical disulfides of 6-mercaptopurine have been synthesized by reacting it with various heterocyclic sulfhydryl moieties in the presence of an oxidizing agent like 1-chloro-benzotriazole. researchgate.net These derivatives have been investigated for their potential as antitumor agents. researchgate.netresearchgate.net
Synthesis of Protected Purine Nucleoside Derivatives
The synthesis of purine nucleosides, which consist of a purine base attached to a sugar moiety, often requires the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The N9 position of the purine is typically protected by a carbohydrate residue during chemical modifications of the purine base. nih.gov
Enzymatic methods have become increasingly popular for the synthesis of purine nucleosides due to their high selectivity and stereospecificity. nih.govnih.gov For example, recombinant E. coli nucleoside phosphorylases can be used in transglycosylation reactions to synthesize arabinonucleosides. nih.gov
The synthesis of C-nucleosides, where the sugar is attached to the purine via a carbon-carbon bond, presents a unique synthetic challenge. These compounds are of interest because they are resistant to degradation by standard salvage pathway enzymes. nih.gov Recent advances in this area include the use of syndone ribosides as a platform to access a variety of purine C-nucleosides. nih.gov
Synthesis of 6-C-Substituted Purine Nucleosides
The introduction of carbon-based substituents at the 6-position of purine nucleosides is a critical modification in medicinal chemistry, often leading to compounds with significant biological activities. Methodologies have evolved from classical nucleophilic substitution to modern catalytic cross-coupling reactions, enabling the synthesis of a diverse range of analogs.
One established method involves the reaction of 6-chloro-9-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)purine with the sodium or lithium salts of active methylene (B1212753) compounds. nih.gov This approach has been successful in creating C-substituted purines by displacing the chloro group. For instance, compounds like malononitrile, methyl cyanoacetate, and ethyl acetoacetate (B1235776) serve as effective carbon nucleophiles in this reaction, leading to the corresponding 6-substituted purine analogs in good yields after a subsequent debenzoylation step. nih.gov
More recent advancements have focused on improving efficiency and substrate scope through late-stage functionalization, which allows for the modification of complex, unprotected nucleosides. A notable development is the use of photoredox/nickel dual catalysis for sp²–sp³ cross-coupling. researchgate.netchemicalbook.com This strategy enables the direct coupling of unprotected 6-chloropurine nucleosides with a wide array of readily available alkyl bromides. researchgate.netchemicalbook.com The reaction proceeds under mild conditions, tolerating various functional groups and providing access to nucleosides functionalized with diverse cyclic and acyclic alkyl chains. chemicalbook.com For example, coupling with simple cycloalkanes like cyclopentyl and cyclohexyl bromide, as well as more complex functionalized cyclic bromides, has been achieved in moderate to excellent yields (37–96%). chemicalbook.com This method is particularly valuable for parallel medicinal chemistry campaigns, as it streamlines the synthesis of diverse compound libraries from a common precursor. researchgate.net
Table 1: Synthesis of 6-C-Substituted Purine Nucleosides via Photoredox/Nickel Dual Catalysis
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | Cyclopentyl bromide | 6-Cyclopentylpurine nucleoside | 54 |
| 2 | Cyclohexyl bromide | 6-Cyclohexylpurine nucleoside | 49 |
| 3 | 4-Tetrahydropyranyl bromide | 6-(Tetrahydro-2H-pyran-4-yl)purine nucleoside | 96 |
| 4 | N-Boc-4-bromopiperidine | 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)purine nucleoside | 53 |
This table presents a selection of results from the photoredox/nickel dual-catalyzed coupling of 6-chloropurine ribonucleoside with various alkyl bromides, demonstrating the method's versatility. Data sourced from ACS Medicinal Chemistry Letters. chemicalbook.com
Synthesis of Azidopurines for Advanced Chemical Conjugation
Azidopurines are invaluable chemical tools, serving as molecular handles for bioconjugation via "click chemistry." The azide (B81097) group's bioorthogonal nature allows it to react selectively with alkynes, enabling the precise labeling and linking of purine-containing molecules to other entities like fluorophores, peptides, or therapeutic agents.
The synthesis of azidopurines typically starts from halogenated purine precursors. For instance, 2-azidoadenosine (B19884) can be synthesized from 2-chloroadenosine (B27285) through a two-step process involving sequential reactions with hydrazine (B178648) and then nitrous acid. nih.gov A similar strategy is employed for 8-azidopurines, where an 8-bromopurine derivative is converted to the corresponding 8-azido compound by reaction with sodium azide (NaN₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
These azidopurine nucleosides are highly effective in advanced conjugation reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govacs.org SPAAC is a copper-free click reaction that proceeds readily under physiological conditions, making it ideal for biological applications such as live-cell imaging. nih.govacs.org In this reaction, an azidopurine, such as 8-azidoadenosine (B559645), reacts rapidly with a strained cyclooctyne (B158145) derivative to form a stable triazole linkage. nih.gov The reaction is efficient, often reaching completion within hours at ambient temperature in aqueous solutions, and has been used to conjugate biotin (B1667282) or fluorescent tags to nucleosides and nucleotides for biological studies. nih.govacs.org For example, the reaction of 8-azidoadenosine with a fused cyclopropyl (B3062369) cyclooctyne proceeds smoothly to give the triazole product in 96% yield. nih.gov
Table 2: Synthesis and Reaction of Azidopurines
| Precursor | Azido Product | Key Reagents | Application |
| 2-Chloroadenosine | 2-Azidoadenosine | 1. Hydrazine2. Nitrous Acid | Photoaffinity labeling nih.gov |
| 6-Benzylamino-8-bromopurine | 8-Azido-6-benzylaminopurine | NaN₃ in DMSO | Cytokinin activity studies nih.gov |
| 8-Azidoadenosine | Triazole-linked conjugate | Cyclooctyne (SPAAC) | Live cell imaging nih.govacs.org |
This table summarizes common synthetic routes to azidopurines and their subsequent use in advanced chemical conjugation reactions.
Methodological Advancements in Synthetic Efficiency and Scalability
The demand for purine derivatives in various fields has driven the development of more efficient and scalable synthetic methods. Recent advancements focus on accelerating reaction times, improving yields, and enabling large-scale production.
Modern techniques such as microwave-assisted synthesis have been shown to significantly accelerate chemical reactions, leading to faster synthesis times and improved yields for purine compounds. acs.org Another key area of advancement is the use of catalysis. Transition metal catalysts, for example, enhance both the efficiency and selectivity of purine synthesis. acs.org
A fundamentally new approach, termed "reconstructive methodology," has been developed for the synthesis of compounds like 2-aminopurine. scripps.edubioclone.net This strategy involves the initial creation of a condensed tetrazolopyrimidine structure, which is then chemically transformed into a triaminopyrimidine intermediate. Subsequent cyclization of this intermediate yields the final purine product. scripps.edubioclone.net This multi-step, one-pot process represents an innovative pathway to the purine core.
Furthermore, there is a growing trend towards the use of biotechnological and enzymatic methods. acs.org Engineered microorganisms and isolated enzymes can produce purines through fermentation and biocatalysis, offering a more sustainable and potentially scalable route compared to traditional chemical synthesis. acs.org Enzymes are also used in chemo-enzymatic strategies, such as the transglycosylation reaction mediated by recombinant nucleoside phosphorylases to produce specific purine nucleosides. mdpi.com These methodological improvements are crucial for overcoming the challenges of scalability and cost-effectiveness in purine synthesis. acs.org
Green Chemistry Principles in Purine Synthesis
The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. In purine synthesis, this involves designing reactions that are safer, more efficient, and generate less waste. nih.govrsc.org
Key principles of green chemistry actively being applied include waste prevention, maximizing atom economy, and using safer solvents and reagents. rsc.org Multicomponent reactions (MCRs) are a prime example of green methodology, as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. nih.govnih.gov
Another significant green technique is mechanochemistry, where reactions are conducted by mechanical grinding of solid reagents, often in the absence of a solvent. nih.gov This solvent-free approach is highly efficient and environmentally friendly. A specific example of green purine synthesis is the C–N coupling reaction of unprotected 6-chloropurine nucleosides with N-heterocycles, which can be performed under catalyst- and solvent-free conditions to produce C6-azolyl purine nucleosides in high yields. organic-chemistry.org
Other green strategies include:
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. rsc.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. rsc.org
Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. rsc.org
Reduction of Derivatives: Avoiding unnecessary protection/deprotection steps, which require additional reagents and generate waste. nih.govrsc.org
These approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic routes for purine derivatives. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of 6h Purine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of purine (B94841) systems. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the electronic environment and connectivity of atoms within a molecule.
One-dimensional NMR spectroscopy of ¹H, ¹³C, and ¹⁵N nuclei is fundamental for the structural elucidation of purine derivatives. ipb.pt Each nucleus within a unique chemical environment produces a distinct signal, and the chemical shift (δ) of this signal is highly sensitive to the surrounding electronic structure.
¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms present. The chemical shifts of protons attached to the purine core are indicative of their position and the nature of substituents on the ring.
¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. The chemical shifts of C2, C4, C5, C6, and C8 in the purine ring are diagnostic and shift predictably with substitution, aiding in the confirmation of isomeric structures. u-szeged.hu For instance, distinguishing between N7- and N9-substituted purines can often be achieved by analyzing the differences in chemical shifts of key carbon signals. u-szeged.hu
¹⁵N NMR: As the purine core is a nitrogen-rich heterocycle, ¹⁵N NMR is particularly powerful, though it often requires isotopic enrichment due to the low natural abundance of the ¹⁵N isotope. nih.govrsc.org The nitrogen chemical shifts are extremely sensitive to structural changes such as substitution, protonation, and tautomerization. u-szeged.hu Experimental results show that ¹⁵N chemical shifts in purines can vary significantly; for example, the difference in the chemical shift for the N-3 nitrogen can be as large as 73 ppm between different purine derivatives. u-szeged.hu The N-7 nitrogen is consistently more shielded (appears at a lower chemical shift) than the N-9 nitrogen in structurally related isomers, providing a reliable method for assigning the site of substitution. u-szeged.hu
The combination of these three techniques, often supplemented by computational (DFT) calculations, allows for a comprehensive assignment of the molecular structure. nih.gov
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.15 | C-2: 152.5 |
| H-6 | 8.75 | C-4: 156.0 |
| H-8 | 8.30 | C-5: 120.0 |
| - | - | C-6: 145.0 |
| - | - | C-8: 148.0 |
Mass Spectrometry (MS) and Hyphenated Techniques
Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) for Purine Metabolite Profiling
Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a cornerstone technique for the sensitive and specific quantification of purine metabolites in complex biological matrices. chromatographyonline.comchromatographyonline.com This method offers superior separation efficiency and reduced analysis times compared to conventional HPLC. Its application is crucial for profiling metabolites involved in cellular processes and energy metabolism, thereby helping to decipher the pathogenesis of purine-related metabolic disorders. chromatographyonline.comchromatographyonline.com
Methodologies have been developed for the comprehensive quantification of numerous purine metabolites, sometimes as many as 17, in a single run of about 15 minutes. chromatographyonline.com Such methods are validated for linearity, recovery, and precision, with reported correlation coefficients (R²) often exceeding 0.99 and recoveries in the range of 85% to 103%. chromatographyonline.comchromatographyonline.com In studies of purine metabolism, key metabolites such as uric acid, xanthine (B1682287), and hypoxanthine (B114508) are frequently targeted to understand their dynamics in biological systems. chromatographyonline.comchromatographyonline.com The high specificity of MS/MS, which becomes a common diagnostic technique, helps to avoid interference from other endogenous substances, a limitation of older methods like colorimetric assays. mdpi.com Sample preparation typically involves simple dilution and protein precipitation, followed by injection into the UHPLC-MS/MS system. mdpi.comnih.gov
A typical UHPLC separation might employ a reversed-phase column, such as an ACQUITY HSS T3, with a gradient elution system. nih.gov The mobile phase often consists of an aqueous component with an acid modifier like formic acid (Solvent A) and an organic component like acetonitrile, also with formic acid (Solvent B). nih.gov
Table 1: Example UHPLC-MS/MS Method Parameters for Purine Analysis
| Parameter | Description | Source |
|---|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | chromatographyonline.comchromatographyonline.comnih.gov |
| Column | Reversed-phase, e.g., ACQUITY HSS T3 (2.1 × 100 mm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |
| Detection | Tandem Mass Spectrometer (MS/MS) with polarity switching | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | nih.gov |
| Analysis Time | Approximately 15 minutes for 17 metabolites | chromatographyonline.com |
Elucidation of Fragmentation Mechanisms via Isotopic Labeling
Isotopic labeling is an indispensable tool used in conjunction with mass spectrometry to trace the metabolic fate of molecules and to elucidate complex fragmentation pathways. nih.gov By introducing stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) into a purine structure, researchers can track the incorporation of these labels into downstream metabolites and distinguish them from their unlabeled endogenous counterparts. nih.govresearchgate.net This approach is critical for quantitative analysis using the isotope dilution technique, where a known quantity of a heavy-isotope-labeled standard is spiked into a sample. nih.gov
The preparation of ¹⁵N-labeled purine standards, for example, starting from [¹⁵N₅]-2′-deoxyguanosine, is essential for accurate quantification of DNA lesions. nih.gov In fluxomics, time-course experiments using labeled substrates (e.g., ¹³C-glucose or ¹⁵N-glutamine) allow for the measurement of metabolic rates and pathway activities. nih.gov For pathways like glycolysis, labeling can be observed within minutes. nih.gov
In mass spectrometry, the presence of stable isotopes results in a predictable mass shift for the parent ion and any fragments containing the label. This distinction helps in identifying specific atoms within a fragmented ion, thereby clarifying the fragmentation mechanism. youtube.com An isotopologue refers to a molecule that differs only in its isotopic composition (e.g., ¹²C-6H-Purine vs. ¹³C-6H-Purine), while isotopomers are isomers having the same number of isotopic atoms but at different positions. youtube.com LC-MS/MS can be used to track the full spectrum of labeled positions. nih.gov
Table 2: Hypothetical Mass Shifts in 6H-Purine (C₅H₄N₄) due to Isotopic Labeling
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm/z) |
|---|---|---|---|
| Unlabeled this compound | ¹²C₅H₄¹⁴N₄ | 120.0487 | M |
| Single ¹³C Label | ¹³C¹²C₄H₄¹⁴N₄ | 121.0520 | M+1 |
| Fully ¹³C Labeled | ¹³C₅H₄¹⁴N₄ | 125.0654 | M+5 |
| Single ¹⁵N Label | ¹²C₅H₄¹⁵N¹⁴N₃ | 121.0457 | M+1 |
| Fully ¹⁵N Labeled | ¹²C₅H₄¹⁵N₄ | 124.0368 | M+4 |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction (XRD) crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is crucial for assigning the correct tautomeric form of purine derivatives. nih.govnih.gov For instance, studies on 6-oxy purine derivatives have used XRD to confirm that the most stable tautomer features a hydrogen atom bonded to the N1 atom of the purine ring. nih.govnih.gov
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. While this method is powerful for locating heavier atoms, the positions of hydrogen atoms are often difficult to determine directly due to their low electron density. nih.govchemrxiv.org Their positions are typically inferred from the locations of the heavier atoms and expected bonding geometries. nih.gov The crystal structure data obtained includes the unit cell dimensions (a, b, c), angles (α, β, γ), cell volume (V), and space group, which describes the crystal's symmetry. nih.gov In some cases where suitable single crystals are difficult to obtain, 3D electron diffraction (3D-ED) can be used as an alternative for structure determination from nanocrystals. chemrxiv.org
Table 3: Example Crystal Data for a 6-Oxy Purine Derivative
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 7.2840(10) | nih.gov |
| b (Å) | 8.9089(12) | nih.gov |
| c (Å) | 13.7793(19) | nih.gov |
| β (°) | 76.153(2) | nih.gov |
| Volume (ų) | 843.7(2) | nih.gov |
| Z (molecules/unit cell) | 8 | nih.gov |
| Calculated Density (g/cm³) | 1.308 | nih.gov |
Vibrational Spectroscopy (FTIR, Raman) and Normal Coordinate Analysis
For purine derivatives, characteristic vibrational bands can be assigned to specific functional groups and bond stretches within the heterocyclic ring system. For example, C=N stretching vibrations typically appear in the 1615-1436 cm⁻¹ range in IR and Raman spectra. researchgate.net Carbonyl (C=O) groups, if present, show strong absorptions around 1850-1550 cm⁻¹. globalresearchonline.net The region between 1500–1750 cm⁻¹ is particularly useful for observing double bond stretching vibrations in the purine core. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to calculate fundamental vibrational wavenumbers, which are then compared with experimental spectra to aid in the definitive assignment of vibrational modes through potential energy distribution (PED) analysis. researchgate.net
Table 4: Selected Characteristic Vibrational Frequencies for Purine Derivatives (cm⁻¹)
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Source |
|---|---|---|---|
| N-H / O-H Stretching | ~3339 (FTIR), ~3319 (Raman) | FTIR, Raman | globalresearchonline.net |
| C=O Stretching | 1550 - 1850 | FTIR, Raman | globalresearchonline.net |
| C=N Stretching | 1436 - 1615 | FTIR, Raman | researchgate.net |
| Aromatic Ring (C=C) Stretching | ~1616 (Raman), ~990-1100 (Raman) | Raman | sapub.org |
| C-N Stretching | ~1274 (FTIR), ~1264 (Raman) | FTIR, Raman | globalresearchonline.net |
| P-O Stretching (in phosphates) | 950 - 1100 | FTIR, Raman | mdpi.com |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. acs.org For newly synthesized compounds like this compound, it serves as a critical method for verifying the empirical formula and assessing sample purity. acs.org The technique typically involves the combustion of a small, precisely weighed amount of the sample in a controlled environment. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then separated and quantified, allowing for the calculation of the percentage composition of each element.
The results of elemental analysis are compared against the theoretical values calculated from the proposed molecular formula. acs.org For a compound to be considered pure, the experimentally found percentages for C, H, and N should typically be within ±0.4% of the calculated theoretical values. acs.org Significant deviations may indicate the presence of impurities, residual solvent, or water, or that the proposed chemical formula is incorrect. acs.org This stoichiometric verification is a standard requirement for the characterization of new chemical entities in peer-reviewed scientific literature. acs.org
Table 5: Hypothetical Elemental Analysis for this compound (C₅H₄N₄)
| Element | Theoretical Mass % | Found Mass % (Example) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 49.99% | 50.15% | +0.16 |
| Hydrogen (H) | 3.36% | 3.21% | -0.15 |
| Nitrogen (N) | 46.65% | 46.35% | -0.30 |
Computational and Theoretical Studies of 6h Purine Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure and Energetics
Computational chemistry provides powerful tools for investigating the fundamental properties of purine (B94841) systems at the molecular level. Quantum chemical calculations are instrumental in determining the electronic structure, stable geometries, and energetic properties of 6H-purine and its derivatives, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) has become a primary method for studying purine derivatives due to its favorable balance of computational cost and accuracy. Researchers frequently employ DFT to perform geometry optimizations, which locate the minimum energy structure of a molecule on its potential energy surface. For instance, the ground state geometries of 6-mercaptopurine (B1684380) (6-MP) and its prodrug azathioprine (B366305) have been optimized using the B3LYP functional with the 6-311+G(d,p) basis set. chemrxiv.org Such optimizations are crucial for obtaining realistic molecular structures from which other properties can be reliably calculated. chemrxiv.orgimpactfactor.org
Beyond geometry, DFT is used to elucidate key electronic properties. Natural Bond Orbital (NBO) analysis, for example, is used to calculate the distribution of electron charge across a molecule. In studies of 6-oxo purine tautomers, NBO analysis revealed that nitrogen atoms at positions 1 and 9 carry the largest negative charges, while carbon atoms at positions 2 or 6 carry the largest positive charges, identifying these sites as susceptible to nucleophilic attack. orientjchem.org DFT calculations are also used to determine molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. cyberleninka.ru
Furthermore, DFT calculations can predict macroscopic properties like dipole moments. Studies on 6-oxo purine have shown that dipole moments generally increase with rising solvent polarity, a trend successfully modeled by DFT calculations incorporating a polarizable continuum model (PCM). orientjchem.org These computational approaches allow for a detailed examination of how the electronic landscape of this compound derivatives governs their behavior. orientjchem.orgresearchgate.net
While DFT is widely used, other computational methods, including ab initio and semi-empirical techniques, serve as important tools for comparative analysis and validation. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer a higher level of theory for energy calculations. chemrxiv.orgacs.org For example, single-point energy calculations at the MP2 level have been performed on DFT-optimized geometries of 6-mercaptopurine tautomers to provide a more refined comparison of their relative stabilities. chemrxiv.org In one study, both DFT and MP2 methods predicted the same order of tautomeric stability for 6-mercaptopurine, increasing confidence in the computational results. chemrxiv.org
Semi-empirical methods, such as AM1, MNDO, and PM3, offer a computationally less expensive alternative. cyberleninka.ru These methods use parameters derived from experimental data to simplify calculations, making them suitable for studying very large molecular systems. impactfactor.orgcyberleninka.ru For instance, the geometry of 6-mercaptopurine has been optimized using the AM1 method as a preliminary step or for comparison with higher-level DFT functionals like B3LYP and mPW1PW91. impactfactor.org Comparing results from this hierarchy of methods—from semi-empirical to DFT to ab initio—allows researchers to assess the reliability of their predictions and choose the most appropriate level of theory for the specific chemical question at hand.
Tautomerism and Isomerism Analysis
Tautomerism, the interconversion of structural isomers, is a critical feature of purine chemistry, as the dominant tautomeric form can dictate a molecule's biological activity and reactivity. Computational modeling is an indispensable tool for analyzing the complex tautomeric equilibria of this compound derivatives.
Computational studies have been extensively applied to predict the relative stability of different tautomers of purine derivatives. These calculations can be performed for molecules in the gas phase, providing intrinsic stability data, and in various solvents to model environmentally relevant conditions. For 6-oxy purine derivatives, first-principles electronic structure calculations have been conducted on their possible tautomeric forms. nih.gov The results, both in the gas phase and in aqueous solution, consistently show that the tautomer with a hydrogen atom on the N1 atom of the purine ring is the most stable form. acs.orgnih.gov
The choice of environment is crucial, as solvent effects can significantly alter tautomeric preferences. For 6-oxo purine, calculations using a Polarizable Continuum Model (PCM) show that polar solvents increase the stability of all its tautomers compared to the gas phase. orientjchem.org The relative stability ordering of the tautomers can also change. For example, one tautomer of 6-oxo purine (labeled OP2) is most stable in the gas phase and non-polar benzene, but another tautomer (OP1) becomes more stable in polar solvents like methanol (B129727) and water. orientjchem.org This highlights the sensitivity of tautomeric equilibria to the surrounding medium. mdpi.com
Table 1: Predicted Relative Stability of 6-Oxy Purine Derivative Tautomers This table is a representative example based on findings that the N1-H tautomer is consistently the most stable.
| Tautomer | Position of Hydrogen | Gas Phase Gibbs Free Energy (Relative, kcal/mol) | Aqueous Solution Gibbs Free Energy (Relative, kcal/mol) |
|---|---|---|---|
| Tautomer A | N1-H | 0.00 | 0.00 |
| Tautomer B | N3-H | > 5.0 | > 10.0 |
Note: Data are illustrative of typical findings where Tautomer A (N1-H) is the reference minimum energy structure. Actual values vary depending on the specific derivative and computational method. The significantly higher energies of other tautomers, especially in solution, indicate they are present in negligible amounts. nih.gov
The presence of substituents on the purine ring further complicates tautomeric equilibria, and computational modeling is key to understanding these effects. Studies on 6-mercaptopurine (6-MP), a thione derivative, have involved optimizing the geometries of four potential neutral tautomers to determine the most stable form in aqueous solution. chemrxiv.org These calculations, which included both implicit solvent models and explicit water molecules for hydrogen bonding, determined that the N7(H)-N1(H) tautomer is the most predominant species. chemrxiv.org
Similarly, for 6-thioguanine (B1684491), theoretical studies have been combined with experimental NMR-NQR double resonance to investigate its structure, taking into account the effects of molecular aggregation and hydrogen bonding. acs.orgresearchgate.netresearchgate.net For nitropurines, computational analysis has shown that the substitution of a nitro group can alter the π-electron structure and aromaticity of the purine rings, thereby influencing tautomeric stability. mdpi.com Quantum mechanical calculations on the parent purine molecule itself show that the 7H- and 9H-tautomers are significantly more stable than the 1H- and 3H-tautomers, to the extent that only the former are detected in solution. These examples demonstrate the power of computational modeling to dissect the intricate interplay of substitution, solvation, and tautomerism in the this compound family.
Reactivity and Reaction Mechanism Predictions
Computational chemistry is not only used to describe static molecular structures but also to predict the dynamic behavior of this compound derivatives, including their reactivity and the mechanisms of their chemical transformations.
Theoretical methods can identify the most reactive sites within a molecule. As mentioned, NBO analysis of 6-oxo purine tautomers pointed to specific nitrogen and carbon atoms as being the most electronically charged, suggesting where these molecules would most effectively interact with nucleophiles. orientjchem.org Similarly, NBO analysis of 6-mercaptopurine has been used to study delocalization corrections and bonding interactions, providing insight into its electronic structure and reactivity. researchgate.net
Computational studies are also vital for mapping out reaction pathways. Laser flash photolysis studies of this compound-6-thione, combined with theoretical calculations, have been used to characterize its excited triplet state, which is a key intermediate in its photochemical reactions. acs.orgresearchgate.net These studies determined properties like the intersystem crossing quantum yield and the lowest triplet energy, which are crucial for understanding its behavior as a photosensitizer. acs.orgresearchgate.netvdoc.pub For instance, it was found that the excited triplet state of this compound-6-thione can act as an electron acceptor or donor, depending on the reaction partner. researchgate.netvdoc.pub
Furthermore, computational modeling can elucidate complex reaction mechanisms. For example, studies on the oxidation of purines by radicals like the hydroxyl radical (HO•) use DFT to calculate reaction barriers, which helps to predict whether a reaction proceeds via addition or abstraction and which pathway is energetically favored. acs.org By modeling transition states and reaction intermediates, these theoretical investigations provide a step-by-step picture of chemical transformations that is often inaccessible to direct experimental observation. nih.gov
Nucleophilic Properties and Regioselectivity of Purine Bases
The nucleophilicity of purine bases is a critical factor in their biological function and chemical reactions, particularly in processes like alkylation. Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the inherent nucleophilic character of different sites on the purine ring system. uj.edu.plresearchgate.net
The regioselectivity of nucleophilic attack is governed by two main factors: the energetic ordering of the various possible tautomers and the inherent reactivity of the nucleophilic sites within each tautomer. uj.edu.plresearchgate.net The purine molecule, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can exist in several tautomeric forms depending on the position of its hydrogen atoms. nih.gov The stability of these tautomers is influenced by factors like the solvent environment. uj.edu.plresearchgate.net
To quantify the reactivity of specific atoms, computational models employ concepts like atomic softness, derived from charge sensitivity analysis. uj.edu.plresearchgate.net Studies using a model electrophile (H+) have shown that for adenine (B156593), the N7 atom is generally the most nucleophilic site in both neutral and basic conditions, especially in polar solvents. uj.edu.plresearchgate.net However, in the gas phase or nonpolar solvents, N9 substitution can become slightly more favorable. uj.edu.plresearchgate.net For guanine (B1146940) under basic conditions, a mixture of N7- and N9-substituted products is often predicted. uj.edu.plresearchgate.net
The development of new synthetic methods often relies on controlling this regioselectivity. For instance, a direct N7 regioselective method for introducing tert-alkyl groups into 6-substituted purines has been developed using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4. nih.govacs.org This method favors the kinetic N7 product over the thermodynamically favored N9 isomer. nih.govacs.org
Table 1: Predicted Regioselectivity of Nucleophilic Attack on Purine Bases This table is a representative summary based on findings from computational studies.
| Purine Base | Condition | Most Nucleophilic Site(s) | Reference(s) |
|---|---|---|---|
| Adenine | Neutral pH, Polar Solvent | N7 | uj.edu.plresearchgate.net |
| Adenine | Basic pH, Nonpolar Solvent/Gas Phase | N9 (slightly more probable than N7) | uj.edu.plresearchgate.net |
| Guanine | Basic pH | Mixture of N7 and N9 | uj.edu.plresearchgate.net |
Computational Studies on Electrophilic Attack Pathways
Just as purines can act as nucleophiles, they are also susceptible to attack by electrophiles. Computational chemistry provides a framework for predicting the most likely sites for electrophilic substitution and understanding the reaction pathways.
Quantum chemical computations have been used to investigate the chlorination of purine bases by hypochlorous acid (HOCl), a reactive oxygen species relevant in biological systems. rsc.org These studies indicate that the anionic forms of purine compounds are significant participants in the chlorination process. rsc.org By calculating the apparent rate constants, a kinetic reactivity order for various sites has been established: heterocyclic NH/N > exocyclic NH2 > heterocyclic C8. rsc.org However, the thermodynamic stability of the products shows a reversed order. rsc.org
Numerical simulations combining both kinetic and thermodynamic data predict that for purine bases, the N9 position is the most reactive site for initial electrophilic attack, leading to the primary chlorinated product. rsc.org For purine nucleosides, the situation is more complex, with N1 and exocyclic amino groups (N2/N6) being the most reactive sites, while the C8 position is a possible site for minor product formation. rsc.org In contrast, electrophilic bromination has been shown to favor the C8 position. mdpi.com
The relationship between molecular structure and reactivity can be further explored by correlating calculated properties with reaction rates. A strong correlation has been found between the logarithm of the estimated apparent rate constant (log kobs-est) and the Atomic Partial Tensiometry (APT) charge, underscoring the crucial role of electrostatic interactions in guiding electrophilic attack on purines. rsc.org
Protonation/Deprotonation Studies and pKa Estimation
The acid-base properties of purines, quantified by their pKa values, are fundamental to their biological activity and chemical behavior. wright.edu Computational methods offer a valuable means of estimating pKa values, especially for compounds where experimental data is unavailable or uncertain. wright.edusemanticscholar.org
A common approach involves using a quantitative structure-property relationship (QSPR) model. wright.edusemanticscholar.org This involves calculating quantum chemical descriptors for a set of related purine compounds with known pKa values and then building a statistical model to correlate these descriptors with the experimental pKa. This model can then be used to predict the pKa of new or unmeasured purine derivatives. semanticscholar.org Such studies have employed semi-empirical methods like RM1 and higher-level ab initio methods like DFT (e.g., at the B3LYP/6-31+G** level). wright.edu
More advanced techniques like constant pH molecular dynamics (cpH-MD) simulations can also be used. mdpi.com These simulations model the protonation states of ionizable residues as a function of pH, allowing for the direct calculation of pKa values from titration curves. mdpi.com Accurate pKa prediction often requires sophisticated solvation models, such as combined implicit-explicit solvent models, to properly account for the interaction of the purine with its aqueous environment. nih.gov
Computational studies have examined the protonation at all key positions in purines, including N1, N3, and N7, which are involved in various tertiary structural interactions in nucleic acids. nih.gov The results of these calculations are crucial for understanding how pH changes affect the structure and interactions of purine-containing biomolecules. mdpi.com
Table 2: Computational Methods for pKa Estimation of Purines
| Method | Description | Basis/Level of Theory (Example) | Reference(s) |
|---|---|---|---|
| QSPR/QSAR | Correlates calculated molecular descriptors with experimental pKa values to build a predictive model. | RM1, DFT (B3LYP/6-31+G**) | wright.edusemanticscholar.org |
| Ab Initio QM | Calculates free energy change of protonation/deprotonation using quantum mechanics and a solvation model. | DFT (B3LYP/6-31+G(d,p)) with implicit-explicit solvent | nih.gov |
Transition State Analysis for Reaction Pathways
Understanding a chemical reaction mechanism requires characterizing not just the reactants and products, but also the high-energy transition state that connects them. ncert.nic.in Computational chemistry is uniquely suited for locating and analyzing these transient structures.
Methods like Transition Path Sampling (TPS) combined with a hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approach have been used to study enzymatic reactions involving purines, such as the phosphorolysis of 6-oxypurine nucleosides by purine nucleoside phosphorylase (PNP). nih.gov TPS allows for the generation of numerous reactive trajectories, providing detailed dynamic insight into the reaction mechanism without prior assumptions about the reaction coordinate. nih.gov Analysis of these trajectories for the PNP enzyme revealed a mechanism that starts with the cleavage of the N-ribosidic bond, forming a transition state with significant ribooxacarbenium ion character. nih.gov This is followed by conformational changes that lead to the formation of the final products. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Purine Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to develop mathematical models linking the structural or physicochemical properties of a set of compounds to their observed chemical behavior or properties. researchgate.net This methodology is highly valuable for predicting the properties of untested chemicals, screening virtual libraries, and gaining insight into the molecular features that drive a particular outcome. researchgate.net
In the context of purines, QSPR has been successfully applied to estimate acid dissociation constants (pKa). wright.edusemanticscholar.org In these studies, a dataset of purines with known pKa values is assembled. For each molecule, a variety of numerical descriptors are calculated that encode structural, electronic, and physicochemical information. These descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters. A statistical method, often multiple linear regression, is then used to create an equation that quantitatively relates a subset of these descriptors to the pKa values. wright.edusemanticscholar.orgresearchgate.net
The predictive power of a QSPR model is assessed through rigorous validation, often using an external set of compounds not included in the model's development. nih.gov The types of descriptors that emerge as significant in these models can offer mechanistic insights. For instance, QSPR models for drug-polymer binding have shown the importance of descriptors like the surface area of hydrogen bond accepting atoms, ionization potential, electron affinity, and lipophilicity. nih.gov For purines, studies have revealed good correlations between kinetic reactivity and electronic properties like APT charge, demonstrating a direct link between calculated structure and observed behavior. rsc.org
Table 3: Common Descriptors Used in QSPR Modeling
| Descriptor Category | Example Descriptors | Relevance |
|---|---|---|
| Electronic | Ionization Potential, Electron Affinity, APT Charge | Describes a molecule's ability to participate in electronic interactions, charge distribution, and electrostatic potential. rsc.orgnih.gov |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecular graph. |
| Physicochemical | Lipophilicity (logP), Molar Refractivity | Relates to a molecule's solubility, transport properties, and steric bulk. nih.gov |
Biochemical Pathways and Molecular Level Research Involving Purines
Purine (B94841) Metabolism Pathways at the Molecular Level
Purine metabolism is a critical cellular process involving two main pathways: de novo synthesis and salvage pathways. thesciencenotes.com The de novo pathway constructs purine nucleotides from simpler precursor molecules, while the salvage pathway recycles purine bases from the degradation of nucleic acids. thesciencenotes.comnumberanalytics.com
The de novo synthesis of purines is an evolutionarily conserved metabolic pathway that produces purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer, and cellular signaling. psu.eduutah.edu This intricate process begins with simple molecules and, through a series of enzymatic steps, assembles the purine ring onto a ribose-5-phosphate (B1218738) scaffold. microbenotes.comthesciencenotes.com The pathway is highly regulated to meet the cell's demand for purines, which is particularly elevated during periods of rapid cell division. frontiersin.org
The de novo purine biosynthesis pathway involves a ten-step enzymatic cascade in mammals to convert phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP). numberanalytics.comprolekare.cz PRPP, synthesized from ribose-5-phosphate, serves as the foundational molecule upon which the purine ring is constructed. thesciencenotes.comyoutube.com IMP is the first nucleotide product of this pathway and represents a crucial branch point, as it can be converted into either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). numberanalytics.comyoutube.com
The enzymatic reactions are catalyzed by a combination of monofunctional and multifunctional enzymes. prolekare.cz For instance, in humans, six enzymes carry out the ten steps. nih.gov These include three monofunctional enzymes, two bifunctional enzymes, and one trifunctional enzyme. prolekare.cz This organization highlights the efficiency of the pathway, where multiple catalytic activities are consolidated into single polypeptide chains. frontiersin.org
Key Intermediates in De Novo Purine Biosynthesis:
| Intermediate | Description |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | The activated form of ribose-5-phosphate that provides the sugar-phosphate backbone for the purine nucleotide. thesciencenotes.comyoutube.com |
| 5-Phosphoribosylamine (PRA) | The first committed intermediate in the pathway, formed by the addition of an amino group from glutamine to PRPP. numberanalytics.com |
| Glycinamide ribonucleotide (GAR) | Formed by the addition of glycine (B1666218) to PRA. numberanalytics.com |
| Formylglycinamide ribonucleotide (FGAR) | An early intermediate crucial for the assembly of the purine ring. numberanalytics.com |
| 5-Aminoimidazole ribonucleotide (AIR) | An intermediate formed after the cyclization of FGAM. numberanalytics.com |
| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | A key intermediate that also plays a role in other metabolic pathways, such as histidine biosynthesis. numberanalytics.comnih.gov |
| Inosine monophosphate (IMP) | The first purine nucleotide produced, serving as the precursor for both AMP and GMP. numberanalytics.comyoutube.com |
The assembly of the purine ring is a meticulous process involving the sequential addition of atoms from various small molecules. wikipedia.orgwikipedia.org The amino acid glycine contributes its entire carbon and nitrogen backbone. wikipedia.org Additional nitrogen atoms are donated by the amino acids glutamine and aspartate. utah.eduwikipedia.org One-carbon units, in the form of formyl groups, are transferred from the coenzyme tetrahydrofolate. wikipedia.org Lastly, a carbon atom is incorporated from bicarbonate (CO2). wikipedia.org
The synthesis begins on the pre-existing ribose-phosphate moiety provided by PRPP. wikipedia.org The first committed step is the formation of 5'-phosphoribosylamine from PRPP and glutamine, a reaction catalyzed by amidophosphoribosyltransferase. wikipedia.org Subsequent reactions involve the addition of glycine, a formyl group, another amino group from glutamine, and the closure of the imidazole (B134444) ring. libretexts.org This is followed by the addition of a carboxyl group, aspartate, another formyl group, and finally, the closure of the second ring to yield IMP. libretexts.org
Under conditions of high purine demand, the enzymes of the de novo purine biosynthesis pathway are thought to assemble into a dynamic, multienzyme complex known as the purinosome. uiowa.edursc.org This complex is believed to enhance catalytic efficiency and facilitate the channeling of unstable intermediates between sequential enzymes. rsc.org The formation of the purinosome has been observed in response to purine-depleted conditions and is associated with increased flux through the pathway. psu.edu
Research indicates that purinosome formation can be triggered by specific cellular states, such as hypoxia (low oxygen levels). nih.govpsu.edu This process is dynamic, and the complex can disassemble when purine levels are replete. rsc.org The colocalization of these enzymes near mitochondria is hypothesized to be advantageous, as it positions them in an environment with high concentrations of ATP, an essential energy source for the pathway. nih.gov The assembly and disassembly of the purinosome appear to be regulated by cellular signaling pathways, including those involving casein kinase II (CK2) and G-protein coupled receptors (GPCRs). rsc.org
The de novo purine biosynthesis pathway is tightly regulated at the molecular level to maintain appropriate intracellular concentrations of purine nucleotides. frontiersin.org A primary mechanism of regulation is feedback inhibition, where the end products of the pathway, AMP and GMP, allosterically inhibit key enzymes. thesciencenotes.com
The first enzyme in the pathway, glutamine PRPP amidotransferase, is a major site of regulation. microbenotes.comwikipedia.org It is inhibited by the end products AMP, GMP, and IMP. microbenotes.comwikipedia.org Notably, AMP and GMP can act synergistically to inhibit this enzyme. frontiersin.org Conversely, the enzyme is allosterically activated by its substrate, PRPP. thesciencenotes.comwikipedia.org
Further regulation occurs at the branch point where IMP is converted to either AMP or GMP. libretexts.org The synthesis of AMP from IMP requires GTP as an energy source and is inhibited by AMP itself. libretexts.orgyoutube.com Similarly, the synthesis of GMP from IMP requires ATP and is inhibited by GMP. libretexts.orgyoutube.com This reciprocal regulation ensures a balanced production of adenine (B156593) and guanine (B1146940) nucleotides. libretexts.org
In addition to de novo synthesis, cells utilize the purine salvage pathway to recycle purine bases (adenine, guanine, and hypoxanthine) that result from the breakdown of nucleic acids. wikipedia.orgpixorize.com This pathway is less energy-intensive than de novo synthesis and is particularly important in tissues with limited capacity for the de novo pathway or during times of high purine demand. numberanalytics.comnih.gov
The key enzymes in the purine salvage pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgpixorize.com APRT catalyzes the conversion of adenine and PRPP to AMP. pixorize.com HGPRT is responsible for converting guanine and PRPP to GMP, and hypoxanthine (B114508) and PRPP to IMP. pixorize.com IMP can then be converted to AMP or GMP as needed. microbenotes.com The salvage pathway is crucial for cellular homeostasis, and defects in this pathway, such as a deficiency in HGPRT, can lead to severe metabolic disorders. pixorize.comyoutube.com
Purine Degradation Pathway
When purine nucleotides are in excess or when cells undergo turnover, they are broken down through a catabolic pathway. researchgate.net In humans and other primates, the final product of this pathway is uric acid. mhmedical.comwikipedia.org
The degradation of purine nucleotides into uric acid involves a series of enzymatic steps. weebly.com
Dephosphorylation : The pathway begins with the removal of the phosphate (B84403) group from purine nucleotides (AMP, IMP, GMP) by enzymes called 5'-nucleotidases , converting them into their respective nucleosides (adenosine, inosine, guanosine). weebly.com
Deamination and Glycosidic Bond Cleavage : Adenosine is first deaminated by adenosine deaminase to form inosine. weebly.com Both inosine and guanosine are then acted upon by purine nucleoside phosphorylase (PNP) , which cleaves the glycosidic bond to release the free purine bases, hypoxanthine and guanine, respectively, along with ribose-1-phosphate. nih.govweebly.com
Oxidation to Xanthine (B1682287) : The free bases converge on the intermediate xanthine. Guanine is deaminated to form xanthine. weebly.com Hypoxanthine is oxidized to xanthine by the enzyme xanthine oxidase . wikipedia.orgweebly.comdroracle.ai
Oxidation to Uric Acid : In the final step of the pathway, xanthine oxidase catalyzes the oxidation of xanthine to produce uric acid. wikipedia.orgwikipedia.orgweebly.com This complex flavoenzyme contains molybdenum and iron-sulfur centers and uses molecular oxygen as an electron acceptor. nih.govweebly.com
Uric acid is the terminal product of purine catabolism in humans. mhmedical.combasicmedicalkey.com Its formation is catalyzed by xanthine oxidase, which carries out the final two steps of the degradation pathway: the conversion of hypoxanthine to xanthine and then xanthine to uric acid. nih.govwikipedia.orgdroracle.ai At physiological pH, uric acid ionizes to form urate. basicmedicalkey.com While most mammals possess the enzyme uricase (urate oxidase) to further break down uric acid into the more soluble compound allantoin, humans lack a functional uricase gene. wikipedia.orgdroracle.ai Consequently, uric acid is the final excretory product in humans, primarily eliminated through the kidneys. basicmedicalkey.comnih.gov An imbalance in uric acid production and excretion can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a precursor to gout. mhmedical.comwikipedia.org
Table 2: Key Steps in Purine Degradation
| Step | Starting Molecule(s) | Key Enzyme(s) | Product(s) |
|---|---|---|---|
| 1. Dephosphorylation | AMP, IMP, GMP | 5'-Nucleotidase | Adenosine, Inosine, Guanosine |
| 2. Nucleoside Conversion | Adenosine, Inosine, Guanosine | Adenosine deaminase, Purine nucleoside phosphorylase (PNP) | Hypoxanthine, Guanine |
| 3. Oxidation to Xanthine | Hypoxanthine, Guanine | Xanthine Oxidase, Guanase | Xanthine |
Molecular Interconnections with Cellular Energetics and Signal Transduction
Purines are not only building blocks for genetic material but are also central to the cell's energy economy and signaling networks. nih.govwikipedia.org The nucleotide derivatives of purines, particularly adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are pivotal in these processes. utah.edu
Role of Purine Nucleotides (ATP, GTP) in Molecular Energy Transfer
ATP and GTP are high-energy molecules that function as the primary "energy currency" in the cell. quora.comreddit.com The energy stored in their phosphoanhydride bonds is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) and guanosine diphosphate (GDP), respectively, driving a vast array of cellular processes.
Adenosine Triphosphate (ATP) : ATP is considered the universal energy carrier in all living cells. madsci.org It powers metabolic reactions, facilitates the transport of molecules across cell membranes, and enables mechanical work such as muscle contraction. madsci.org The cell maintains a high ATP/ADP ratio, which regulates the flow of catabolic processes that generate ATP. quora.com Beyond its role in energy, ATP is also a building block for RNA and acts as a signaling molecule. quora.comreddit.com
Guanosine Triphosphate (GTP) : While ATP is the all-purpose energy source, GTP has more specific roles in energy transfer. madsci.orgwikipedia.org It is a crucial energy source for protein synthesis during the translation process and is involved in gluconeogenesis. wikipedia.org GTP is also readily converted to ATP by the enzyme nucleoside-diphosphate kinase, making its energy status directly linked to that of ATP. wikipedia.org Furthermore, GTP is essential for signal transduction pathways, particularly those involving G-proteins, where its hydrolysis to GDP acts as a molecular switch. wikipedia.org The specialization of ATP for general energy transactions and GTP for specific processes like signaling and protein synthesis allows for independent regulation of these critical cellular functions. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 5'-phosphoribosyl-1-pyrophosphate (PRPP) |
| 5'-nucleotidases |
| 6H-Purine |
| Adenine |
| Adenine phosphoribosyltransferase (APRT) |
| Adenosine |
| Adenosine deaminase |
| Adenosine diphosphate (ADP) |
| Adenosine monophosphate (AMP) |
| Adenosine triphosphate (ATP) |
| Allantoin |
| Amidophosphoribosyltransferase |
| Guanine |
| Guanosine |
| Guanosine diphosphate (GDP) |
| Guanosine monophosphate (GMP) |
| Guanosine triphosphate (GTP) |
| Hypoxanthine |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) |
| Inosine |
| Inosine monophosphate (IMP) |
| Nucleoside-diphosphate kinase |
| Purine |
| Purine nucleoside phosphorylase (PNP) |
| Ribose-1-phosphate |
| Urate |
| Uric acid |
| Uricase |
| Xanthine |
Purine Metabolites in Intracellular Signaling Pathways (e.g., cAMP Cascade)
Purine metabolites are integral components of major intracellular signaling cascades, acting as second messengers and allosteric regulators that translate extracellular signals into cellular responses. The two principal purines, adenosine and guanine, are precursors to nucleotides that are central to these pathways. mdpi.com
Adenosine, for instance, is a direct precursor to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. mdpi.com The enzyme adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. mdpi.com The activation of cAMP-dependent pathways is a cornerstone of signal transduction. Elevated intracellular cAMP levels typically lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets. mdpi.comnih.gov This phosphorylation cascade regulates diverse cellular functions, including gene expression, metabolism, and synaptic plasticity. mdpi.com The coupling of adenosine receptors to G proteins modulates the activity of adenylyl cyclase; A1 and A3 receptors are linked to inhibitory G proteins (Gi) that suppress cAMP production, while A2A and A2B receptors couple with stimulatory G proteins (Gs) to increase cAMP levels. nih.gov
Guanine nucleotides are equally critical, particularly in the context of G-protein-coupled receptor (GPCR) signaling. Guanosine triphosphate (GTP) acts as a molecular switch for G proteins. The binding of GTP activates the G protein, allowing it to regulate effector enzymes and ion channels, while its hydrolysis to guanosine diphosphate (GDP) terminates the signal. mdpi.com
Furthermore, research indicates that the availability of purine nucleotides directly influences other key signaling networks. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, is sensitive to cellular purine levels. nih.gov Depletion of cellular purines leads to the inhibition of mTORC1 signaling, a process that is dependent on the tuberous sclerosis complex (TSC) protein complex. nih.gov This demonstrates a mechanism where mTORC1 can coordinate nutrient availability with biosynthetic processes like protein and nucleic acid synthesis. nih.gov
Enzymatic Mechanisms of Action for Purine-Modifying Enzymes
The metabolism of purines is governed by a host of enzymes that catalyze their synthesis, interconversion, and degradation. The mechanisms of these enzymes involve precise substrate recognition and sophisticated catalytic processes.
Enzymes that modify purines possess active sites structured to specifically accommodate purine substrates. The binding process often involves an "induced fit," where the initial binding of the substrate causes a conformational change in the enzyme, resulting in a tighter, more precise fit. ncert.nic.in
A well-studied example is xanthine oxidoreductase (XOR) , which catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. nih.gov The enzyme's active site contains a molybdenum cofactor (Moco). youtube.com Crystal structure analysis reveals that purine substrates orient within this active site in a specific manner. For instance, the slow substrate 2-hydroxy-6-methylpurine (B1201373) is positioned with its C2 carbonyl group interacting with the amino acid residue Arg-880. nih.gov The catalytic mechanism involves the cycling of the molybdenum atom through different oxidation states (+6, +5, and +4). youtube.com The reaction is initiated by a proton transfer that facilitates a nucleophilic attack on a carbon of the purine ring, followed by hydride transfer to the Moco, reducing it from Mo(VI) to Mo(IV). youtube.com
Another key enzyme, ecto-5′-nucleotidase (CD73) , hydrolyzes 5'-nucleoside monophosphates, like adenosine monophosphate (AMP), to their corresponding nucleosides (e.g., adenosine). This enzyme undergoes a significant conformational change to function. It transitions from an "open" conformation to a "closed" active state upon substrate binding. nih.gov This movement brings the N- and C-terminal domains together, forming the active site where the C-terminal domain binds the nucleobase and ribose part of the substrate, and the N-terminal domain coordinates the phosphate group with zinc ions for hydrolysis. nih.gov Kinetic analyses show a preference for ribonucleotide substrates like AMP over their deoxyribose counterparts. nih.gov
Purine antimetabolites are structural analogs of natural purines that disrupt nucleic acid synthesis and are widely used in chemotherapy. nih.govnih.gov These drugs typically function as prodrugs, requiring intracellular metabolic activation to exert their cytotoxic effects. pharmacologyeducation.orgnih.gov
The thiopurines, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) , are classic examples. Following administration, 6-MP is activated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form 6-thioinosine monophosphate (TIMP) . oncohemakey.comnih.gov TIMP and its subsequent metabolites have several molecular actions:
Inhibition of de novo purine synthesis : A methylated metabolite of TIMP, methyl-thioinosine monophosphate, is a potent inhibitor of glutamine-phosphoribosylpyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway. nih.govyoutube.com This blocks the production of natural purine nucleotides, starving the cell of essential building blocks.
Incorporation into nucleic acids : TIMP can be further metabolized to thioguanine nucleotides, such as 6-thioguanosine (B559654) triphosphate (6-TGTP). oncohemakey.com These fraudulent nucleotides are incorporated into both DNA and RNA by polymerases. pharmacologyeducation.orgnih.gov The presence of 6-thioguanine in a DNA strand is recognized by the mismatch repair system, which triggers a futile cycle of repair and re-incorporation, ultimately leading to strand breaks and apoptosis. oncohemakey.com The incorporation into DNA is considered a primary mechanism of cytotoxicity for thiopurines. oncohemakey.comnih.gov
Inhibition of signaling proteins : 6-TGTP has also been shown to bind to and inhibit Rac1, a small GTP-binding protein involved in T-cell proliferation, which may contribute to the immunosuppressive effects of these drugs. oncohemakey.com
Other purine antimetabolites, such as fludarabine (B1672870) , are designed to be resistant to degradation. As a fluorinated analog of adenosine, fludarabine is phosphorylated intracellularly to its active triphosphate form, which inhibits DNA polymerase and can be incorporated into DNA, promoting apoptosis. pharmacy180.com
| Purine Antimetabolite | Activating Enzyme | Key Active Metabolite(s) | Primary Molecular Action(s) |
| 6-Mercaptopurine (6-MP) | HGPRT | 6-Thioinosine monophosphate (TIMP), Methyl-TIMP, 6-Thioguanine nucleotides (TGNs) | Inhibition of de novo purine synthesis; Incorporation into DNA and RNA. oncohemakey.comnih.gov |
| 6-Thioguanine (6-TG) | HGPRT | 6-Thioguanine nucleotides (TGNs) | Incorporation into DNA and RNA, triggering mismatch repair-mediated apoptosis. oncohemakey.comnih.gov |
| Azathioprine (B366305) | Non-enzymatic conversion | 6-Mercaptopurine (6-MP) | Functions as a prodrug for 6-MP; actions are identical to 6-MP. pharmacologyeducation.org |
| Fludarabine | Deoxycytidine kinase | Fludarabine triphosphate (F-ara-ATP) | Inhibition of DNA polymerase; Incorporation into DNA and RNA. oncohemakey.compharmacy180.com |
Molecular Basis of Purine Dysmetabolism and Its Systemic Manifestations
Inborn errors of purine metabolism are a group of over 35 genetic disorders caused by defects in the enzymes responsible for purine synthesis, recycling, or degradation. mayocliniclabs.com These enzymatic deficiencies lead to the accumulation or depletion of specific purine metabolites, resulting in a wide range of systemic manifestations, with the nervous system being particularly vulnerable. mayocliniclabs.comnih.gov
Lesch-Nyhan Disease (LND) is one of the most severe and well-studied purine metabolism disorders. researchgate.net
Molecular Basis : LND is caused by a profound deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) , which is critical for the purine salvage pathway. researchgate.netwikilectures.eu The HPRT enzyme recycles hypoxanthine and guanine back into the purine pool. mdpi.com Its absence prevents this recycling, leading to a massive overproduction of purines via the de novo synthesis pathway to compensate. researchgate.net
Systemic Manifestations : The consequence of HPRT deficiency is a significant accumulation of uric acid, the final product of purine degradation. mayocliniclabs.comresearchgate.net This leads to hyperuricemia (high uric acid in the blood) and hyperuricosuria (high uric acid in the urine). msdmanuals.com Clinically, this manifests as gouty arthritis, kidney stones, and potential renal failure. researchgate.net The neurological symptoms are severe and include motor disability similar to cerebral palsy, cognitive impairment, and a distinctive and compulsive self-injurious behavior, such as biting of the lips and fingers. nih.govresearchgate.netwikilectures.eu The precise link between HPRT deficiency and the severe neurobehavioral phenotype remains incompletely understood but is thought to involve purine pool imbalances affecting dopaminergic systems and neuronal development. nih.gov
Adenylosuccinate Lyase (ADSL) Deficiency is another autosomal recessive disorder with severe neurological consequences.
Molecular Basis : This disorder results from mutations in the ADSL gene. The ADSL enzyme catalyzes two separate steps in the de novo purine synthesis pathway. wikilectures.eu Its deficiency leads to the accumulation of two specific succinylpurine compounds, succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado) , in the cerebrospinal fluid and urine. nih.govwikilectures.eu
Systemic Manifestations : ADSL deficiency presents with a wide spectrum of clinical severity. nih.gov The most severe forms involve profound psychomotor retardation from birth, intractable epilepsy, hypotonia, and autistic features. nih.govwikilectures.eu
These disorders highlight the critical importance of tightly regulated purine metabolism for normal physiological function, especially for the central nervous system. mayocliniclabs.com
| Disorder | Deficient Enzyme | Key Accumulated Metabolites | Primary Systemic Manifestations |
| Lesch-Nyhan Disease | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Uric Acid | Severe neurological impairment, self-injurious behavior, dystonia, hyperuricemia, gouty arthritis, kidney stones. mayocliniclabs.comnih.govmsdmanuals.com |
| Adenylosuccinate Lyase (ADSL) Deficiency | Adenylosuccinate Lyase | Succinylaminoimidazole carboxamide riboside (SAICAr), Succinyladenosine (S-Ado) | Psychomotor retardation, epilepsy, hypotonia, autistic features. nih.govwikilectures.eu |
| Purine Nucleoside Phosphorylase (PNP) Deficiency | Purine Nucleoside Phosphorylase | Deoxyguanosine triphosphate (dGTP) in T-cells | Severe T-cell immunodeficiency, recurrent infections, neurological disorders (e.g., ataxia, spasticity), anemia. wikilectures.eu |
| Xanthinuria | Xanthine Oxidase | Xanthine, Hypoxanthine | Xanthinuria (high xanthine in urine), hypouricemia, formation of xanthine kidney stones, potential renal failure. msdmanuals.com |
Future Research Directions and Emerging Avenues for 6h Purine Research
Development of Innovative and Sustainable Synthetic Routes for Complex 6H-Purine Architectures
A significant area of development is biocatalytic and chemoenzymatic synthesis . The use of enzymes, such as nucleoside phosphorylases (NPs), offers a highly selective and environmentally friendly alternative to conventional chemistry. mdpi.comtandfonline.com Researchers have successfully employed thermostable NPs for the synthesis of dihalogenated purine (B94841) nucleoside analogues through transglycosylation, a process where a sugar moiety is exchanged between two nucleobases. mdpi.comnih.gov This enzymatic approach avoids many of the drawbacks of chemical synthesis and can be optimized by calculating ideal product yields from equilibrium constants, allowing for high-yield production on a larger scale. mdpi.comnih.gov
Future directions in this area include:
Expanding the Enzyme Toolkit : Discovering and engineering novel enzymes with broader substrate specificity to create a wider array of complex purine structures. This includes using nucleoside 2′-deoxyribosyltransferases (NDTs) to prepare ribonucleoside analogues with therapeutically important modifications. nih.gov
Continuous Flow Biocatalysis : Implementing immobilized enzyme systems in continuous flow reactors to enhance scalability, efficiency, and catalyst recycling. tandfonline.com
Multicomponent Reactions (MCRs) : Designing one-pot MCRs that assemble purine precursors in water, mimicking prebiotic synthesis pathways. acs.orgresearchgate.net These methods offer high atomic efficiency and can generate structurally complex products from simple starting materials in a single step, aligning with the principles of sustainable chemistry. researchgate.net
Ionic Liquid-Based Synthesis : Exploring the use of purine-based ionic liquids as novel, sustainable reaction media or building blocks. mdpi.com Converting purines into ionic liquids can dramatically increase their solubility in aqueous solutions, opening new avenues for their application and synthesis. mdpi.com
These innovative strategies are paving the way for the creation of diverse libraries of complex purine architectures for drug discovery and other applications, moving beyond traditional, less sustainable methods.
Advanced Spectroscopic Probes for Unraveling Dynamic Processes Involving this compound In Situ
Understanding the real-time behavior of purine derivatives within the complex cellular environment is crucial for elucidating their biological functions and mechanisms of action. Future research is focused on developing and applying advanced spectroscopic probes that can monitor these dynamic processes in situ with high sensitivity and specificity.
Fluorescence-based probes are at the forefront of this research. Scientists have synthesized fluorescently labeled ligands of Hsp90, a protein that binds to purine-scaffold inhibitors, using fluorophores like fluorescein (B123965) isothiocyanate (FITC) and 4-nitrobenzo mdpi.comnih.govpsu.eduoxadiazole (NBD). nih.govcornell.edu These probes allow for the real-time monitoring of ligand-protein interactions in living cells using techniques such as fluorescence microscopy and flow cytometry. nih.gov Another approach involves creating "turn-ON" fluorescent probes, such as pyrene-appended thymine (B56734) derivatives, that exhibit a selective fluorescence enhancement upon binding to specific purine metabolites like uric acid, enabling the imaging of these molecules in living cells. rsc.orgrsc.org
Key emerging avenues include:
Förster Resonance Energy Transfer (FRET)-Based Sensors : Engineering genetically encoded FRET-based sensors to monitor the concentration of purine nucleotides like ATP and AMP. nih.govbris.ac.ukresearchgate.net For example, the AMPfret sensor, based on AMP-activated protein kinase (AMPK), translates the conformational change upon binding adenine (B156593) nucleotides into a FRET signal, allowing for the estimation of cellular energy state changes via microscopy. nih.govbris.ac.uk
Multiparameter Flow Cytometry : Utilizing fluorescent probes in multiparameter flow cytometry allows for the simultaneous analysis of ligand binding and other cellular markers in individual cells within heterogeneous populations. nih.gov
Probes for Specific Analytes : Designing novel fluorescent sensors for the continuous recognition of specific purine derivatives and related molecules. For instance, a purine-based Schiff base probe has been developed for the selective detection of Cu²⁺ ions and, subsequently, the pesticide glyphosate (B1671968) through fluorescence quenching and recovery. nih.gov
The table below summarizes some advanced spectroscopic probes developed for studying purine-related processes.
| Probe Type | Target | Technique | Key Finding |
| Fluorescent PU-H71 derivatives | Hsp90 | Fluorescence Microscopy, Flow Cytometry | Enables real-time monitoring of purine-scaffold inhibitor binding in live cells. nih.govcornell.edu |
| Pyrene-appended thymine (PTA) | Uric Acid | Fluorescence Spectroscopy, Live-cell Imaging | Acts as a 'turn-ON' sensor for selective detection and imaging of uric acid. rsc.orgrsc.org |
| AMPfret Sensor | Adenine Nucleotides (AMP, ADP) | FRET, Confocal Microscopy | Translates AMPK conformational changes into a FRET signal to monitor cellular energy status. nih.govbris.ac.ukresearchgate.net |
| Purine-Hydrazone (PHA) Probe | Cu²⁺, Glyphosate | Fluorescence Spectroscopy, Live-cell Imaging | Allows for sequential detection of copper ions and glyphosate via fluorescence quenching and recovery. nih.gov |
These advanced tools are critical for moving beyond static measurements and capturing the dynamic nature of purine interactions and metabolism within their native biological context.
Integrated Computational and Experimental Approaches for Comprehensive Structure-Reactivity-Metabolism Correlations
The integration of computational modeling with experimental validation is becoming an indispensable strategy for understanding the complex relationships between the chemical structure of purine analogues, their reactivity, and their metabolic fate. This synergistic approach accelerates the design of new compounds with desired properties and provides deeper insights into their mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this integration. In one study, 2D QSAR analysis was performed on a series of substituted purine derivatives to model their inhibitory activity against c-Src tyrosine kinase. researchgate.net By correlating various physicochemical descriptors with biological activity, a predictive model was developed that can guide the future design of more potent inhibitors before their synthesis. researchgate.net
Future research will likely expand on these integrated approaches:
Metabolomics-Driven Modeling : Combining high-resolution metabolomics data with computational models to simulate and predict metabolic fluxes. For instance, computer models of purine metabolism can be created based on kinetic data of metabolic enzymes. nih.gov These models can then be used to simulate the effects of enzyme deficiencies or the introduction of drug-like molecules, providing a systems-level understanding of metabolic perturbations. nih.gov
Molecular Dynamics and Quantum Mechanics : Using molecular dynamics simulations to study the binding of purine derivatives to enzymes and quantum mechanics calculations to understand their reaction mechanisms. This can help explain experimental observations, such as how specific substitutions on the purine ring affect metabolic stability and site of metabolism.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Developing comprehensive models that link the metabolism of purine analogues to their pharmacological effects. This involves characterizing the metabolic pathways, identifying active metabolites, and understanding how these factors influence the efficacy and duration of action of a drug. nih.gov
The table below highlights examples of integrated approaches in purine research.
| Integrated Approach | Focus | Methodology | Outcome |
| 2D-QSAR | c-Src Tyrosine Kinase Inhibition | Statistical modeling of chemical descriptors and biological activity. | Predictive model to guide the design of potent purine-based inhibitors. researchgate.net |
| Computer Simulation | Purine Metabolism | Numerical integration of steady-state rate equations for metabolic enzymes. | Simulation of normal and disease-state metabolic patterns. nih.gov |
| Metabolic Studies | Antimetabolite Action | Characterization of metabolic activation, mechanisms of action, and biological activity of purine nucleoside analogs. | Evaluation of prospective therapeutic applications based on metabolic profiles. nih.gov |
By combining the predictive power of computational chemistry with the empirical data from experimental biology, researchers can establish robust structure-reactivity-metabolism correlations, leading to a more rational and efficient drug discovery process for purine-based therapeutics.
High-Resolution Elucidation of Regulatory Networks in Purine Metabolism and Their Perturbations
The maintenance of purine nucleotide pools is critical for cell survival and proliferation, and it is controlled by a complex and tightly regulated network of metabolic pathways. nih.govnih.gov Future research is aimed at achieving a high-resolution understanding of these regulatory networks and how they are perturbed in disease states or by therapeutic interventions.
A key discovery in this area is the purinosome , a multi-enzyme complex composed of the enzymes of the de novo purine biosynthesis pathway. nih.govnih.gov This dynamic structure is thought to form under conditions of high purine demand, channeling metabolic intermediates to increase the efficiency of the pathway. nih.govnih.gov Advanced techniques like gas cluster ion beam secondary ion mass spectrometry (GCIB-SIMS) have been used to directly visualize the function of purinosomes in situ, providing high-resolution chemical imaging of single cells and demonstrating the synergistic action of the clustered enzymes. nih.govpsu.edunih.gov
Future research will focus on several key areas:
Systems Biology and Metabolomics : Employing untargeted and targeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify dozens of purine-related compounds simultaneously. creative-proteomics.com This allows for a comprehensive snapshot of the metabolic state and can reveal significant perturbations in purine pathways in response to stimuli or in disease models. nih.gov
Flux Analysis : Using stable isotope tracers to follow the flow of metabolites through the de novo and salvage pathways of purine synthesis. nih.gov This provides a dynamic view of pathway activity and can uncover which sources (e.g., glucose, serine, glycine) are used to build purines in different cell types, such as cancer cells. nih.gov
Genetic and Epigenetic Regulation : Investigating the transcriptional and post-translational regulation of purine metabolic enzymes. frontiersin.org This includes identifying transcription factors, like RbsR in E. coli, and post-translational modifications that control enzyme activity in response to cellular needs. frontiersin.org
Inter-pathway Crosstalk : Elucidating the connections between purine metabolism and other central metabolic pathways, such as mitochondrial metabolism, the pentose (B10789219) phosphate (B84403) pathway, and one-carbon metabolism. nih.govmdpi.com Understanding this interconnectivity is crucial, as inhibiting one pathway can have cascading effects on others. mdpi.com
Disorders in purine metabolism, such as Lesch-Nyhan syndrome or hyperuricemia, underscore the clinical importance of these regulatory networks. nih.govwikilectures.eu High-resolution analysis of these networks will not only deepen our fundamental understanding of cell biology but also identify novel targets for therapeutic intervention in a wide range of diseases, from cancer to metabolic and immunological disorders. nih.govresearchgate.netmhmedical.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
